N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride
Overview
Description
N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride: is a chemical compound with the molecular formula C15H18ClN and a molecular weight of 247.77 g/mol . This compound is characterized by the presence of a naphthalene ring, an ethyl group, and a cyclopropanamine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride typically involves the reaction of naphthalene derivatives with ethylamine and cyclopropane derivatives. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product’s purity .
Chemical Reactions Analysis
Types of Reactions: N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Chemistry: In chemistry, N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride is used as a building block for synthesizing more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound is used to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. It may also serve as a probe for studying cellular processes .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific diseases or conditions .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The compound may influence signaling pathways, gene expression, or metabolic processes, depending on the context of its use .
Comparison with Similar Compounds
N-(1-Naphthyl)ethylenediamine dihydrochloride: This compound shares a similar naphthalene structure but differs in its amine groups and overall molecular configuration.
1-Naphthalen-2-yl-ethylamine: This compound also contains a naphthalene ring and an ethylamine group but lacks the cyclopropanamine moiety.
Uniqueness: N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride is unique due to the presence of the cyclopropanamine group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .
Biological Activity
N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic properties and interactions with various biological macromolecules. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data.
Chemical Structure and Properties
The compound features a naphthalene moiety attached to a cyclopropanamine structure, which contributes to its unique chemical properties. The specific arrangement of atoms allows for various interactions with biological targets, making it a subject of interest in drug development.
This compound operates through several mechanisms:
- Interaction with Proteins : The compound binds to specific proteins or enzymes, modulating their activity. This interaction can influence signaling pathways, gene expression, and metabolic processes.
- Inhibition of Pathways : It has been shown to inhibit critical signaling pathways such as the PI3K-Akt-mTOR pathway, which is frequently deregulated in cancer .
- Induction of Apoptosis : Studies indicate that the compound can trigger programmed cell death in cancer cells through mechanisms involving reactive oxygen species (ROS) production and DNA damage responses .
In Vitro Studies
In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibits:
- Cytotoxicity : Significant cytotoxic effects at low micromolar concentrations against MCF7 (breast cancer) and MDA-MB-231 cells, indicating selective activity towards cancerous cells .
- Cell Cycle Effects : Analysis reveals that the compound induces changes in the cell cycle, particularly decreasing the number of cells in the G2/M phase while increasing apoptosis markers .
In Vivo Studies
In vivo experiments have further validated the therapeutic potential of this compound:
- Tumor Growth Inhibition : Animal models have shown that treatment with this compound leads to significant inhibition of tumor growth, particularly in colorectal cancer models .
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Cytotoxicity :
- Mechanism Exploration :
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure Type | Notable Features |
---|---|---|
N-[1-(naphthalen-1-yl)ethyl]cyclopropanamine | Cyclopropanamine | Different naphthalene substitution (position 1). |
N-[1-(phenyl)ethyl]cyclopropanamine | Cyclopropanamine | Lacks naphthalene structure; simpler aromatic ring. |
N-[1-(naphthalen-2-yl)propyl]cyclopropanamine | Cyclopropanamine | Longer alkyl chain (propyl) instead of ethyl. |
1-Naphthyl cyclopropanamine | Cyclopropanamine | No ethylene substitution; simpler structure. |
This comparison highlights how the structural features of this compound may influence its biological activity differently from similar compounds.
Properties
IUPAC Name |
N-(1-naphthalen-2-ylethyl)cyclopropanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N.ClH/c1-11(16-15-8-9-15)13-7-6-12-4-2-3-5-14(12)10-13;/h2-7,10-11,15-16H,8-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMGPNAOTNGWLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)NC3CC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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